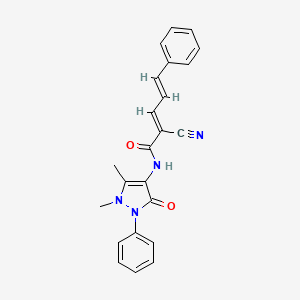![molecular formula C16H11Cl2N3OS2 B11674645 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11674645.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a dichlorophenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide. This intermediate is then reacted with 2,6-dichlorobenzaldehyde under specific conditions to form the final product.
-
Preparation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
Reagents: 2-mercaptobenzothiazole, chloroacetic acid, hydrazine hydrate.
Conditions: The reaction is typically carried out in an organic solvent such as ethanol, under reflux conditions.
-
Formation of the final product
Reagents: 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide, 2,6-dichlorobenzaldehyde.
Conditions: The reaction is conducted in ethanol, with the addition of a catalytic amount of acetic acid, and the mixture is refluxed for several hours.
Industrial Production Methods
While the above synthetic route is suitable for laboratory-scale preparation, industrial production may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring and the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted benzothiazole or dichlorophenyl derivatives.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: Shares the benzothiazole and acetohydrazide moieties but lacks the dichlorophenyl group.
2-(1,3-benzothiazol-2-ylthio)acetohydrazide: Similar structure but with slight variations in the substituents.
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide: Similar structure with different positions of chlorine atoms on the phenyl ring.
Uniqueness
The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dichlorophenyl group enhances its potential as a therapeutic agent, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H11Cl2N3OS2 |
|---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H11Cl2N3OS2/c17-11-4-3-5-12(18)10(11)8-19-21-15(22)9-23-16-20-13-6-1-2-7-14(13)24-16/h1-8H,9H2,(H,21,22)/b19-8+ |
InChI Key |
ZVDSWQDXFPOKPV-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2Z)-2-(anthracen-9-ylmethylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11674564.png)
![N'-[(E)-1-(4-fluorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11674567.png)
![4-[(1E)-1-{2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]aniline](/img/structure/B11674573.png)
![2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11674575.png)
![N-(4-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11674582.png)
![N-(3-Nitrophenyl)-N-({N'-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11674583.png)
![N-[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11674589.png)

![Ethyl 2-({5-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]-2-methoxybenzyl}oxy)benzoate](/img/structure/B11674600.png)
![ethyl 4-(6-methoxynaphthalen-2-yl)-5-methyl-2-({(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)thiophene-3-carboxylate](/img/structure/B11674602.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11674605.png)
![N'-[(E)-(2-methylphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11674608.png)
![1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B11674612.png)
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](4-methylpiperidin-1-yl)methanone](/img/structure/B11674635.png)
